molecular formula C24H24Cl2N6O3 B453281 1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B453281
M. Wt: 515.4g/mol
InChI Key: FUWIPKUKJVWUSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring an adamantyl group, a dichlorobenzyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and pyrazole intermediates. The adamantyl group can be introduced through the alkylation of adamantane derivatives, while the pyrazole ring is formed via cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as catalytic coupling reactions, including the Suzuki-Miyaura method, can be employed to form the carbon-carbon bonds between the different fragments of the molecule .

Chemical Reactions Analysis

Types of Reactions

1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and acetic acid are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-ADAMANTYL)-N~3~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of an adamantyl group, a dichlorobenzyl group, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C24H24Cl2N6O3

Molecular Weight

515.4g/mol

IUPAC Name

1-(1-adamantyl)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C24H24Cl2N6O3/c25-19-2-1-14(6-20(19)26)11-30-12-18(10-27-30)28-23(33)22-21(32(34)35)13-31(29-22)24-7-15-3-16(8-24)5-17(4-15)9-24/h1-2,6,10,12-13,15-17H,3-5,7-9,11H2,(H,28,33)

InChI Key

FUWIPKUKJVWUSK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CN(N=C5)CC6=CC(=C(C=C6)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CN(N=C5)CC6=CC(=C(C=C6)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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